Dibenzoselenophene
Overview
Description
Dibenzoselenophene is an organoselenium compound with the molecular formula C₁₂H₈Se. It consists of a selenophene ring fused with two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzoselenophene can be synthesized through several methods. One common approach involves the reaction of tetraynes with triphenylphosphine selenide in a domino hexadehydro-Diels–Alder reaction. This method forms three new carbon-carbon bonds, one new carbon-selenium bond, and involves C-H σ-bond migration . Another method involves the use of selenonium ylides, where this compound reacts with diazomalonate in the presence of a rhodium acetate dimer catalyst to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The domino hexadehydro-Diels–Alder reaction, in particular, offers a robust and efficient method for producing this compound derivatives without the need for catalysts, oxidants, bases, or metals .
Chemical Reactions Analysis
Types of Reactions
Dibenzoselenophene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to its corresponding selenide.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted dibenzoselenophenes .
Scientific Research Applications
Dibenzoselenophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibenzoselenophene exerts its effects varies depending on the specific application. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: Similar in structure but contains sulfur instead of selenium.
Dibenzofuran: Contains oxygen instead of selenium.
Benzoselenophene: Contains a single benzene ring fused with a selenophene ring.
Uniqueness
Dibenzoselenophene is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs.
Properties
IUPAC Name |
dibenzoselenophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Se/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFABSXGNHDNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179149 | |
Record name | Dibenzoselenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244-95-1 | |
Record name | Dibenzoselenophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzoselenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.